molecular formula C5H6N2O2 B15419344 Methyl 2-diazo-3-butenoate CAS No. 126554-35-6

Methyl 2-diazo-3-butenoate

Cat. No.: B15419344
CAS No.: 126554-35-6
M. Wt: 126.11 g/mol
InChI Key: RCHAWIWORXGKLB-UHFFFAOYSA-N
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Description

Methyl 2-diazo-3-butenoate is a specialized vinyldiazo compound that serves as a versatile precursor for the synthesis of valuable heterocyclic scaffolds, which are highly prized by the pharmaceutical industry . This compound is characterized by its reactivity under photochemical conditions, where it selectively undergoes dinitrogen extrusion to form a reactive cyclopropene intermediate . This intermediate readily engages in [3+2]-cycloaddition reactions with various dipolar species, such as nitrones, providing direct access to complex isooxazolidine structures with high chemoselectivity and good functional group tolerance . This methodology is highly scalable, predisposing it for broader applications in drug discovery and materials science . In contrast, under thermal conditions, the reaction pathway diverges significantly, favoring the formation of pyrazole derivatives instead . This dichotomy allows researchers to access distinct chemical architectures from the same starting material by simply switching the reaction energy source. The primary value of this compound lies in its role as a photochemical cyclopropene generator, enabling "click"-like cycloaddition reactions that are valuable for constructing complex molecular frameworks efficiently . This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

126554-35-6

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

methyl 2-diazobut-3-enoate

InChI

InChI=1S/C5H6N2O2/c1-3-4(7-6)5(8)9-2/h3H,1H2,2H3

InChI Key

RCHAWIWORXGKLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=[N+]=[N-])C=C

Origin of Product

United States

Q & A

Q. What are the optimal synthetic conditions for preparing Methyl 2-diazo-3-butenoate, and how do reaction parameters influence yield?

Answer: The synthesis typically involves stepwise protocols, such as diazo transfer or condensation reactions. For example, analogous methyl ester syntheses use bases like N,N-diisopropylethylamine (DIPEA) under controlled temperatures (e.g., 35°C) to optimize intermediate stability and minimize side reactions . Key parameters include stoichiometric ratios of reagents, reaction duration (6–48 hours), and temperature gradients during work-up (e.g., precipitation induction with LP solvent). Systematic optimization via fractional factorial design can isolate critical variables like base strength or solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the diazo group (-N₂) and α,β-unsaturated ester moiety. Infrared (IR) spectroscopy identifies C=O (ester, ~1700 cm⁻¹) and N=N (diazo, ~2100 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks. For example, analogous compounds in triazine syntheses prioritize monitoring diazo decomposition via real-time IR to detect intermediates .

Q. What are the common reaction pathways for this compound in cycloaddition or annulation reactions?

Answer: The compound’s diazo and conjugated ester groups enable [3+2] cycloadditions with alkynes or alkenes to form pyrazoles or pyrroles. Methodology should include inert atmosphere (N₂/Ar) to suppress diazo dimerization and catalytic systems (e.g., Rh(II) carboxylates) to enhance regioselectivity. Solvent choice (e.g., DCM vs. THF) impacts reaction kinetics and byproduct formation.

Q. How should researchers handle and store this compound to prevent thermal decomposition?

Answer: Store at –20°C in amber vials under inert gas. Avoid prolonged exposure to light or moisture. For reactions, use Schlenk lines for degassing solvents and maintain temperatures below 40°C. Stability assays (e.g., TGA/DSC) can quantify decomposition thresholds under varying conditions .

Advanced Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for diazo transfer reactions involving this compound?

Answer: Contradictions often arise from unaccounted variables like trace moisture or oxygen. Design a multivariate analysis to test hypotheses:

  • Vary catalysts (e.g., Cu(I) vs. Rh(II)), solvents (aprotic vs. polar), and temperature.
  • Use statistical tools (ANOVA, response surface methodology) to identify dominant factors.
  • Cross-validate results with in situ monitoring (e.g., ReactIR) to detect transient intermediates .

Q. What experimental designs are recommended to study the thermal instability of this compound during prolonged reactions?

Answer: Implement isothermal calorimetry to quantify heat flow during decomposition. Pair with kinetic studies (Eyring plots) to derive activation parameters. For synthetic workflows, use flow chemistry to reduce residence time or employ cryogenic reactors (–30°C). Real-time NMR/MS monitoring can correlate instability with byproduct profiles .

Q. How can isotopic labeling (e.g., ¹⁵N₂) elucidate the mechanistic role of this compound in metal-catalyzed reactions?

Answer: Synthesize ¹⁵N₂-labeled analogs to track nitrogen migration in catalytic cycles. Use kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise pathways. For example, Rh(II)-catalyzed insertions can be probed via ¹⁵N NMR to map metallocarbene intermediates.

Q. What scalability challenges arise in multi-step syntheses using this compound, and how can they be mitigated?

Answer: Key issues include diazo group lability and exothermic decomposition at scale. Mitigation strategies:

  • Optimize batch size using microreactors for heat dissipation.
  • Replace hazardous work-up methods (e.g., column chromatography) with continuous extraction.
  • Validate purity at each step via HPLC-UV/ELSD to ensure intermediate stability .

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